molecular formula C12H8F3NO B8120092 4-(5-(Trifluoromethyl)pyridin-2-yl)phenol

4-(5-(Trifluoromethyl)pyridin-2-yl)phenol

Cat. No. B8120092
M. Wt: 239.19 g/mol
InChI Key: CYIAUBNLTBBDNE-UHFFFAOYSA-N
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Patent
US07816557B2

Procedure details

To a solution of 2-(4-Benzyloxy-phenyl)-5-trifluoromethyl-pyridine (2.55 g) in ethanol (100 mL) and THF (25 mL) is added Pd/C (5%, 0.253 g), the mixture is stirred under 60 psi of hydrogen overnight. The catalyst is filtered off, concentration of the filtrate gave the title compound (1.25 g, 67.5%).
Name
2-(4-Benzyloxy-phenyl)-5-trifluoromethyl-pyridine
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.253 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67.5%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][N:16]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>C(O)C.C1COCC1.[Pd]>[F:24][C:21]([F:22])([F:23])[C:18]1[CH:19]=[CH:20][C:15]([C:12]2[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=2)=[N:16][CH:17]=1

Inputs

Step One
Name
2-(4-Benzyloxy-phenyl)-5-trifluoromethyl-pyridine
Quantity
2.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=NC=C(C=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.253 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)C1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 67.5%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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